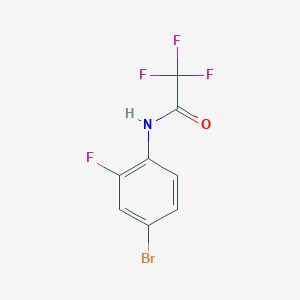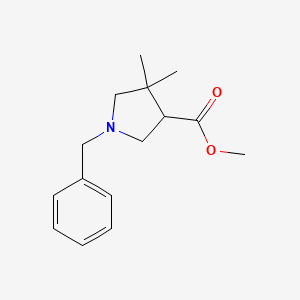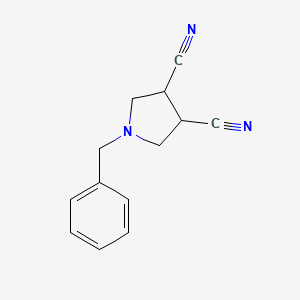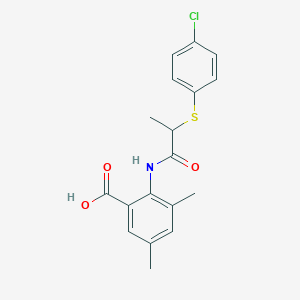
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid (abbreviated as 2CPDMBA) is a synthetic organic compound which has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to biochemistry and physiology. The compound is a derivative of benzoic acid, with a thio group and an amino group attached.
科学研究应用
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has been used in various scientific research applications. It has been used as a chemical tool to study the structure and function of enzymes, as well as to study the effects of drugs on enzyme activity. It has also been used to study the effects of drugs on cells, tissues, and organs. Additionally, it has been used in experiments to study the interaction of proteins with drugs and other molecules.
作用机制
The exact mechanism of action of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, which means that it binds to the active site of the enzyme and prevents other molecules from binding. Additionally, it is believed that the compound binds to proteins and other molecules, altering their structure and function.
Biochemical and Physiological Effects
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has been studied for its potential biochemical and physiological effects. In laboratory studies, the compound has been shown to inhibit the activity of enzymes involved in cell metabolism, such as glycolytic enzymes. Additionally, it has been shown to inhibit the activity of enzymes involved in protein synthesis and degradation. Furthermore, it has been found to alter the expression of genes involved in cell growth and differentiation.
实验室实验的优点和局限性
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound which is easy to synthesize and store. Additionally, it is a relatively stable compound which does not degrade easily. However, there are some limitations to its use in laboratory experiments. For instance, it is a relatively weak compound and may not be able to bind to certain enzymes or proteins. Additionally, it may not be able to penetrate certain cell membranes.
未来方向
There are several potential future directions for research involving 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%. One potential direction is to further study its mechanism of action and its effects on enzymes, proteins, and cells. Additionally, further research could be conducted to explore the potential applications of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% in drug design and development. Another potential direction is to study the compound’s effects on other physiological processes, such as the immune system. Finally, further research could be conducted to explore the potential toxicity of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%.
合成方法
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chlorophenylthiol with 2-chloropropionyl chloride in the presence of a base, such as potassium carbonate, to form 2-(2-(4-chlorophenylthio)propanoyl)chloride. This intermediate product is then reacted with 3,5-dimethylbenzoic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-10-8-11(2)16(15(9-10)18(22)23)20-17(21)12(3)24-14-6-4-13(19)5-7-14/h4-9,12H,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUKUSDMWJSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)C(C)SC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

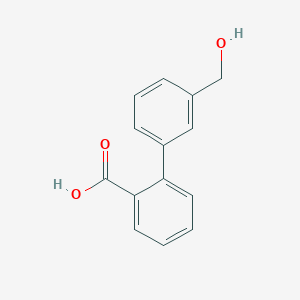
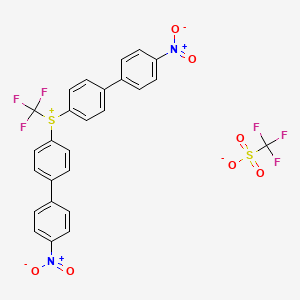
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
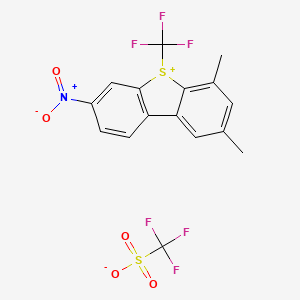
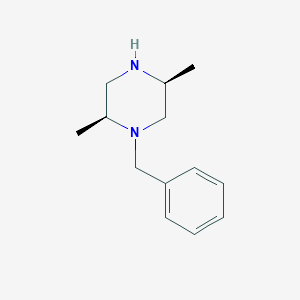
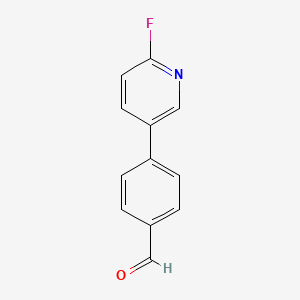

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)
